N'~1~,N'~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide
Description
N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features two hydroxyphenyl groups attached to an octanedihydrazide backbone, forming a symmetrical molecule with potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]octanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c27-19-11-7-5-9-17(19)15-23-25-21(29)13-3-1-2-4-14-22(30)26-24-16-18-10-6-8-12-20(18)28/h5-12,15-16,27-28H,1-4,13-14H2,(H,25,29)(H,26,30)/b23-15+,24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYKGWNUWALSU-DFEHQXHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202872-48-8 | |
| Record name | N'(1),N'(8)-BIS(2-HYDROXYBENZYLIDENE)OCTANEDIHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The imine groups can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide involves its ability to interact with various molecular targets, including enzymes and receptors. The compound’s hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, while the hydrazide backbone can chelate metal ions, potentially inhibiting enzyme activity. Additionally, the compound’s structure allows it to intercalate with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-bis(2-hydroxybenzylidene)octanedihydrazide
- 1-N’,8-N’-bis[(1E)-(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]octanedihydrazide
- N’~1~,N’~2~-bis[(E)-(2-hydroxyphenyl)methylidene]ethanedithioamide
Uniqueness
N’~1~,N’~8~-bis[(E)-(2-hydroxyphenyl)methylidene]octanedihydrazide is unique due to its symmetrical structure and the presence of hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from similar compounds, making it a valuable candidate for various scientific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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